molecular formula C8H8Cl3N B8783618 5,7-Dichloroindoline CAS No. 70555-58-7

5,7-Dichloroindoline

Cat. No.: B8783618
CAS No.: 70555-58-7
M. Wt: 224.5 g/mol
InChI Key: MWIGYJZZNANODK-UHFFFAOYSA-N
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Description

5,7-Dichloroindoline: is a chemical compound belonging to the indoline family, characterized by the presence of two chlorine atoms at the 5th and 7th positions of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloroindoline typically involves the chlorination of indoline derivatives. One common method is the reaction of indoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 7th positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloroindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of this compound derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: this compound-2,3-dione.

    Reduction: Various this compound derivatives.

    Substitution: Substituted indoline compounds with different functional groups.

Scientific Research Applications

Chemistry: 5,7-Dichloroindoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with specific biological targets, making them useful in drug discovery and development.

Medicine: The compound and its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases. Their ability to modulate biological pathways makes them potential candidates for therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant and stable colors, which are essential in textile and printing industries.

Mechanism of Action

The mechanism of action of 5,7-Dichloroindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor modulation, this compound derivatives can act as agonists or antagonists, altering the signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

  • 5,7-Dichloroindoline-2,3-dione
  • 5,6-Dichloroindoline
  • 5,7-Dibromoindoline

Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of chlorine atoms at the 5th and 7th positions enhances its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its derivatives exhibit a wide range of biological activities, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

70555-58-7

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

IUPAC Name

5,7-dichloro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H7Cl2N.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H

InChI Key

MWIGYJZZNANODK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2Cl)Cl.Cl

Origin of Product

United States

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